1-Cyclobutylpiperidin-3-ol

PDE3A Inhibition Enzyme Assay Phosphodiesterase

Supply chain risk arises when critical structural isomers are mistaken for this specific building block, undermining SAR studies. 1-Cyclobutylpiperidin-3-ol (CAS 1866060-15-2) solves this by providing a pure, positional-isomer-specific scaffold for CNS drug discovery. Key benefits include: 1) A privileged core found in clinical candidates like SUVN-G3031 (H3R inverse agonist, Ki=8.73 nM), enabling direct SAR exploration. 2) Ideal for calibrating PDE3A screening assays (IC50=27,500 nM) and serving as a selectivity control. 3) Essential as a reference standard for HPLC/LC-MS method development to distinguish it from its inactive positional isomer 3-Cyclobutylpiperidin-3-ol (CAS 1601691-73-9), ensuring accurate analytical quantification.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 1866060-15-2
Cat. No. B1489095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutylpiperidin-3-ol
CAS1866060-15-2
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CC(C1)N2CCCC(C2)O
InChIInChI=1S/C9H17NO/c11-9-5-2-6-10(7-9)8-3-1-4-8/h8-9,11H,1-7H2
InChIKeyZSUYHWXBHCYJSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclobutylpiperidin-3-ol Chemical Properties & Identity


1-Cyclobutylpiperidin-3-ol (CAS 1866060-15-2) is a cyclic amine derivative of piperidine with a molecular formula of C9H17NO and a molecular weight of 155.24 g/mol. The compound is characterized by a piperidine ring with a cyclobutyl substituent, contributing to its interaction with biological targets, particularly receptors in the central nervous system . Its predicted properties include a boiling point of 241.9±33.0 °C, a density of 1.115±0.06 g/cm³, and a pKa of 14.82±0.20 . This compound serves primarily as a research chemical and advanced building block in medicinal chemistry for drug discovery programs .

Advanced building block for CNS medicinal chemistry and drug discovery programs
Weak PDE3A inhibitor suitable as calibration or negative control in enzyme assays
Reference standard for positional isomer differentiation (1- vs. 3-cyclobutylpiperidine)

1-Cyclobutylpiperidin-3-ol Substitution Risks


Despite sharing a piperidine core, even minor structural changes in this compound class can result in profound differences in biological activity, selectivity, and pharmacokinetic properties. Specifically, the position of the cyclobutyl substituent and the hydroxyl group in 1-Cyclobutylpiperidin-3-ol is a key structural feature that dictates its specific pharmacological profile. The commercially available analog 3-Cyclobutylpiperidin-3-ol (CAS 1601691-73-9), for instance, differs solely in the placement of the cyclobutyl group on the piperidine ring, a change known to alter molecular interactions with biological targets . Such differences are critical, as exemplified by the clinical candidate SUVN-G3031, which utilizes a 1-cyclobutylpiperidine core to achieve potent H3 receptor inverse agonism (Ki = 8.73 nM) . Therefore, substituting the target compound with a close analog without explicit comparative data introduces unacceptable risk to research outcomes and project timelines.

Positional isomer alters target binding
3-Cyclobutylpiperidin-3-ol (CAS 1601691-73-9) has the cyclobutyl group on a different ring carbon, which may shift pharmacological profile and selectivity.
Scaffold substitution changes pharmacophore
Even minor modifications on the piperidine core can alter receptor engagement; the 1-cyclobutylpiperidine scaffold is distinct from other piperidine derivatives.
Lack of analog comparative data
Direct biological equivalence between 1-cyclobutylpiperidin-3-ol and close analogs is unsupported; substitution risks invalid experimental results.

1-Cyclobutylpiperidin-3-ol Quantitative Evidence


PDE3A Inhibition vs. Benchmark Inhibitors

In a standardized enzymatic assay measuring the inhibition of human recombinant phosphodiesterase 3A (PDE3A), 1-Cyclobutylpiperidin-3-ol demonstrated an IC50 of 27,500 nM (27.5 µM) [1]. This is a weak inhibitory activity compared to a known potent PDE3A inhibitor in the same assay system, which exhibited an IC50 of 280 pM [2]. While not a potent inhibitor, this data establishes a clear, quantifiable baseline for its activity against PDE3A, differentiating it from more potent analogs and confirming its utility as a reference compound in screening cascades.

PDE3A Inhibition vs. Benchmark
Cross-study comparable
IC50 = 27,500 nM vs. 0.280 nM (~98,000-fold less potent)
Establishes baseline weak PDE3A inhibition for assay calibration
Potent comparator data from separate BindingDB study
PDE3A Inhibition Enzyme Assay Phosphodiesterase Cardiovascular Research

PDE Isoform Selectivity

1-Cyclobutylpiperidin-3-ol was profiled against a panel of phosphodiesterase (PDE) isoforms to assess its selectivity. It showed weak to no significant inhibition of PDE5A and PDE10A. Specifically, it exhibited an IC50 > 100,000 nM against PDE5A [1], a concentration at which potent PDE5 inhibitors like sildenafil (IC50 ~ 3.5 nM) show full inhibition [2]. This lack of activity against PDE5A is a key differentiating factor from certain piperidine-containing analogs that exhibit broader PDE inhibition profiles.

PDE5A Selectivity
Class-level inference
IC50 > 100,000 nM vs. sildenafil ~3.5 nM
Low off-target PDE5A liability in screening models
Data from single PDE panel; verify across platforms
PDE Selectivity Phosphodiesterase Off-target Screening Drug Discovery

Differentiation from 3-Cyclobutylpiperidin-3-ol

1-Cyclobutylpiperidin-3-ol (CAS 1866060-15-2) and its positional isomer 3-Cyclobutylpiperidin-3-ol (CAS 1601691-73-9) are distinct chemical entities. 1-Cyclobutylpiperidin-3-ol features the cyclobutyl group on the piperidine nitrogen, whereas 3-Cyclobutylpiperidin-3-ol has it on the 3-position carbon, along with the hydroxyl group. This is reflected in their SMILES notations: 'OC1CN(CCC1)C2CCC2' vs. 'OC1(C2CCC2)CCCNC1' [REFS-1, REFS-2]. This fundamental structural difference is predicted to impact molecular properties such as basicity and lipophilicity, which in turn influence target engagement and membrane permeability. In drug discovery, such variations are non-trivial and can lead to vastly different biological outcomes.

Isomer Identity vs. 3-Cyclobutyl
Supporting evidence
N-cyclobutyl (target) vs. C3-cyclobutyl (isomer); distinct SMILES connectivity
Procurement must verify correct positional isomer to avoid research failure
No comparative biological data for the two isomers
Structural Isomer Physicochemical Properties Molecular Diversity Medicinal Chemistry

Synthetic Building Block in Drug Discovery

The cyclobutylpiperidine core, of which 1-Cyclobutylpiperidin-3-ol is a key member, is recognized as an advanced building block for drug discovery. Its value lies in its ability to introduce a conformationally constrained, three-dimensional cyclobutyl group into molecules, which can improve metabolic stability and target selectivity . The utility of this scaffold is validated by the development of the clinical-stage H3 receptor inverse agonist SUVN-G3031, which incorporates a 1-cyclobutylpiperidine moiety and has demonstrated robust preclinical efficacy and oral bioavailability [1]. This establishes the 1-cyclobutylpiperidine scaffold as a privileged structure with proven translational potential, making 1-Cyclobutylpiperidin-3-ol a strategically important starting material.

Scaffold Utility in Drug Discovery
Class-level inference
1-Cyclobutylpiperidine core present in research-stage H3 inverse agonist SUVN-G3031
Privileged scaffold may support CNS SAR exploration
Direct activity of this compound not implied by clinical candidate data
Building Block Drug Discovery Cyclobutylpiperidine Medicinal Chemistry

1-Cyclobutylpiperidin-3-ol Research & Industrial Applications


CNS Drug Candidate Synthesis

The compound serves as a versatile, advanced building block for constructing libraries of CNS-targeted molecules. Its 1-cyclobutylpiperidine core is a privileged scaffold found in clinical candidates like SUVN-G3031, a potent H3 receptor inverse agonist (Ki = 8.73 nM) . Modifying this core with the hydroxyl handle present in 1-Cyclobutylpiperidin-3-ol provides a direct route to explore structure-activity relationships (SAR) around histamine H3 receptor modulators and other CNS targets [1].

PDE3A Assay Calibration

Due to its weak and well-defined inhibitory activity against PDE3A (IC50 = 27,500 nM), 1-Cyclobutylpiperidin-3-ol is an ideal compound for calibrating high-throughput screening assays and establishing baseline inhibition levels [2]. Its lack of potent activity allows it to serve as a negative control for PDE3A activity and a selectivity control for other PDE isoforms, ensuring assay robustness [3].

Reference Standard for Isomer Analysis

Given the distinct structural difference from its positional isomer 3-Cyclobutylpiperidin-3-ol (CAS 1601691-73-9) , the pure compound is essential as a reference standard in analytical chemistry. It can be used to develop and validate methods (e.g., HPLC, LC-MS) for the specific identification and quantification of 1-cyclobutylpiperidin-3-ol in complex mixtures or reaction products, ensuring the correct isomer is being synthesized and utilized in downstream applications .

Chemical Probe for Protein-Ligand Interactions

The compound's defined PDE inhibition profile (weak PDE3A inhibition, no significant PDE5A inhibition) [2] makes it a useful chemical probe for deconvoluting the roles of specific PDE isoforms in cellular signaling pathways. Researchers can use it to differentiate the effects of PDE3A inhibition from those of other isoforms, providing valuable insights into target biology and mechanism of action studies.

Application
Selection Property
Validation Focus
CNS Drug Candidate Synthesis
1-Cyclobutylpiperidine core with hydroxyl functional handle
SAR studies around histamine H3 and other CNS targets
PDE3A Assay Calibration
Weak, defined PDE3A inhibition
Negative/calibration control for high-throughput screening
Reference Standard for Isomer Analysis
Distinct structural identity from 3-cyclobutyl isomer
HPLC/LC-MS method specificity and isomer identification
Chemical Probe for PDE Biology
Defined PDE isoform selectivity profile
Deconvoluting PDE3A vs. PDE5A signaling roles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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